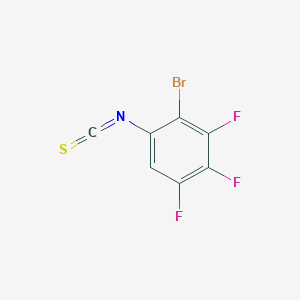

2-Bromo-3,4,5-trifluorophenylisothiocyanate

Description

2-Bromo-3,4,5-trifluorophenylisothiocyanate is a halogenated aromatic isothiocyanate characterized by a phenyl ring substituted with bromine at the 2-position and fluorine atoms at the 3-, 4-, and 5-positions. The isothiocyanate functional group (–N=C=S) confers reactivity toward nucleophiles, making it valuable in synthesizing thiourea derivatives for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C7HBrF3NS |

|---|---|

Molecular Weight |

268.06 g/mol |

IUPAC Name |

4-bromo-1,2,3-trifluoro-5-isothiocyanatobenzene |

InChI |

InChI=1S/C7HBrF3NS/c8-5-4(12-2-13)1-3(9)6(10)7(5)11/h1H |

InChI Key |

FCCJBVNBBQITKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)Br)N=C=S |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 3,4,5-Trifluorobromobenzene Derivatives

The precursor aromatic amine, such as 3,4,5-trifluorobromoaniline, can be prepared by halogenation and fluorination steps starting from trifluoromethyl-substituted benzenes or related compounds. For example, one patent describes the preparation of 3,4,5-trifluorobromobenzene derivatives via reactions involving trifluoromethyl anilines and bromination under controlled conditions.

Introduction of the Isothiocyanate Group

The key step in synthesizing 2-bromo-3,4,5-trifluorophenylisothiocyanate is the conversion of the aromatic amine to the isothiocyanate. A reliable method involves the reaction of the corresponding aromatic amine with thiophosgene or related reagents under inert atmosphere conditions.

A closely related compound, 2-bromo-4-(trifluoromethyl)phenylisothiocyanate, was synthesized using a copper(I) iodide-catalyzed reaction with sodium trifluoromethanesulfinate and diethyl phosphite in toluene at 110 °C for 16 hours in a sealed tube under nitrogen atmosphere. Although this example is for a different positional isomer, the methodology is adaptable for this compound synthesis.

- Dissolve the aromatic amine precursor in a suitable solvent such as toluene.

- Add copper(I) iodide as a catalyst and sodium trifluoromethanesulfinate as a fluorine source.

- Introduce diethyl phosphite as a phosphonic acid ester to facilitate the reaction.

- Stir the mixture under nitrogen at elevated temperature (around 110 °C) for 16 hours.

- Work up the reaction by aqueous extraction and purification via silica gel chromatography.

- Obtain the isothiocyanate product as a solid with yields around 50-55%.

Alternative Routes and Considerations

- The use of thiophosgene or equivalents for direct conversion of anilines to isothiocyanates is a classical method.

- The presence of multiple fluorine atoms and bromine requires careful control of reaction conditions to avoid undesired side reactions.

- Mild and safe reaction conditions are preferred due to the toxicity and reactivity of reagents like thiophosgene.

Data Tables Summarizing Key Reaction Parameters and Outcomes

Research Outcomes and Analytical Data

- The synthesized this compound has a molecular weight of 268.06 g/mol and molecular formula C7HBrF3NS.

- Spectroscopic characterization typically includes ^1H NMR, ^19F NMR, and mass spectrometry.

- For related compounds, ^1H NMR signals appear in the aromatic region, confirming substitution patterns.

- The compound is generally isolated as a solid, with moderate to good yields (~50-55%) depending on reaction optimization.

- The isothiocyanate functionality is confirmed by characteristic IR absorption bands around 2100 cm^-1.

Chemical Reactions Analysis

2-Bromo-3,4,5-trifluorophenylisothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines to form thioureas.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and nucleophiles like amines for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Research

2-Bromo-3,4,5-trifluorophenylisothiocyanate has shown promising results in anticancer studies. Research indicates that compounds with similar isothiocyanate structures can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : A study on isothiocyanates demonstrated their ability to target tubulin, inhibiting microtubule polymerization, which is crucial for cancer cell division. This mechanism suggests that this compound could be effective against various cancer types, including breast and colon cancers .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Isothiocyanates are known for their broad-spectrum antimicrobial effects.

- Case Study : In a recent study, derivatives of isothiocyanates exhibited significant activity against Mycobacterium tuberculosis and other pathogens, indicating potential for developing new antimicrobial agents .

Synthesis of Novel Compounds

This compound serves as a valuable intermediate in organic synthesis. It can be utilized to create novel heterocyclic compounds that may possess unique biological activities.

- Synthesis Example : This compound can be reacted with various nucleophiles to generate substituted thioureas or other derivatives that may have enhanced pharmacological properties .

Data Table: Comparative Activity of Isothiocyanates

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential for further research |

| Benzyl isothiocyanate | 12 µM | 25 µg/mL | Effective against various bacteria |

| Phenethyl isothiocyanate | 15 µM | 30 µg/mL | Similar mechanism of action |

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5-trifluorophenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups to form covalent bonds. This reactivity makes it useful for modifying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analog identified in the evidence is 4-Bromo-2,3-difluorophenylisothiocyanate (CAS No. 1000574-53-7) . Key differences include:

- Substituent positions : Bromine is at the 4-position in the analog versus the 2-position in the target compound.

- Fluorination pattern : The analog has two fluorine atoms (2,3-positions), whereas the target has three (3,4,5-positions).

These variations influence electronic and steric properties. The trifluorinated phenyl ring in the target compound likely exhibits stronger electron-withdrawing effects, increasing electrophilicity at the isothiocyanate group compared to the difluorinated analog.

Reactivity and Stability

- Electrophilicity : The trifluorinated compound’s enhanced electron deficiency may promote faster nucleophilic additions (e.g., with amines) compared to its difluorinated counterpart.

Physical Properties

While direct data for 2-bromo-3,4,5-trifluorophenylisothiocyanate are unavailable, analogs in (e.g., bromo-nitrobenzoyl derivatives) demonstrate that substituents significantly affect melting points and stability. For example:

- 2-Bromo-3:5-dinitrobenzamide melts at 216°C , while 2-bromo-3:5-dinitroacetanilide has a lower melting point (142–143°C) .

- Fluorinated compounds generally exhibit lower melting points than nitro-substituted analogs due to weaker intermolecular forces.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

Substituent Effects : Fluorine and bromine synergistically enhance electrophilicity, but steric effects may offset reactivity gains in the target compound.

Synthetic Utility : The trifluorinated compound’s reactivity profile suggests utility in high-value derivatizations, though optimization of reaction conditions (e.g., temperature, solvent) is needed to mitigate steric challenges.

Gaps in Data : Empirical studies on the target compound’s physical properties and reaction kinetics are lacking. Prior work on nitro-substituted bromoaromatics (e.g., ) highlights the need for systematic characterization .

Biological Activity

2-Bromo-3,4,5-trifluorophenylisothiocyanate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, along with mechanisms of action and structure-activity relationships (SAR).

- Molecular Formula : C7HBrF3NS

- Molecular Weight : 268.05 g/mol

- Structure : The compound features a brominated phenyl ring with trifluoromethyl groups and an isothiocyanate functional group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve inhibition of specific bacterial enzymes essential for cell viability.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 20 µg/mL |

The compound's selectivity for bacterial cells over human cells suggests a promising therapeutic index for treating infections without significant cytotoxicity to human tissues .

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the compound's effects on human leukemia cells (K562). The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 8.0 |

| MCF7 (Breast Cancer) | 15.0 |

| HT29 (Colon Cancer) | 12.0 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells .

The biological activity of this compound can be attributed to its isothiocyanate group, which is known to interact with thiol groups in proteins and disrupt cellular functions. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) production may contribute to the observed cytotoxicity in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can help in designing more potent derivatives. Modifications to the bromine and trifluoromethyl groups have been shown to affect both antibacterial and anticancer activities. For instance:

- Replacement of Bromine : Substituting bromine with other halogens can alter the lipophilicity and reactivity of the compound.

- Variations in Trifluoromethyl Group : Changing the position or number of fluorine atoms can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-3,4,5-trifluorophenylisothiocyanate, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via nucleophilic substitution or thiophosgene-mediated conversion of the corresponding amine precursor. For example, 2-bromo-3,4,5-trifluoroaniline (CAS: 122375-82-0, referenced in ) could react with thiophosgene under controlled pH (pH 8–9) and low temperatures (0–5°C) to form the isothiocyanate group. Reaction monitoring via TLC or HPLC is essential to avoid over-thiocyanation. Similar protocols for bromo-fluoro-phenyl derivatives (e.g., 2-bromophenyl isothiocyanate in ) suggest yields >70% with purity >95% when using inert atmospheres and anhydrous solvents .

Q. How can researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most reliable?

- Answer :

- Purity : Use HPLC (High-Performance Liquid Chromatography) with UV detection, as referenced for structurally similar bromo-fluoro compounds (e.g., >95.0% purity in and via HLC).

- Structural confirmation : Combine / NMR to identify fluorine and proton environments, and FT-IR to confirm the isothiocyanate (-NCS) stretch (~2050–2100 cm). Mass spectrometry (HRMS) can validate molecular weight (expected ~275–280 g/mol based on analogs in ).

- Thermal stability : Differential Scanning Calorimetry (DSC) can assess decomposition points, critical given the thermal sensitivity of isothiocyanates .

Advanced Research Questions

Q. What are the key challenges in utilizing this compound as a building block for heterocyclic synthesis, and how can reactivity contradictions be resolved?

- Answer : The electron-withdrawing effects of bromine and fluorine substituents may reduce nucleophilic attack at the isothiocyanate group. Contradictions in reactivity (e.g., unexpected regioselectivity) can arise due to steric hindrance from the 3,4,5-trifluoro substitution. Mitigation strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance electrophilicity.

- Employing catalytic bases (e.g., DBU) to deprotonate intermediates and accelerate cyclization.

- Referencing analogous systems (e.g., bromo-fluoro-cinnamic acids in ) to predict steric/electronic effects .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility, and what protocols ensure long-term integrity?

- Answer : Isothiocyanates are prone to hydrolysis and dimerization. Stability data from related compounds (e.g., 2-bromothiophenol in stored below -20°C) suggest:

- Storage : Argon-sealed vials at -20°C, with desiccants (e.g., molecular sieves).

- Handling : Limit exposure to moisture; use anhydrous solvents (e.g., THF, DCM) during reactions.

- Monitoring : Regular NMR checks for degradation (e.g., amine or thiourea byproducts) .

Q. What contradictions exist in reported physical properties (e.g., melting points) for structurally similar bromo-fluoro compounds, and how should researchers validate such data?

- Answer : Discrepancies in melting points (e.g., 4-bromo-2-fluorobenzyl bromide in : mp 30°C vs. 4-bromo-3-fluorobenzyl bromide in : no mp listed) highlight batch-dependent purity or polymorphic variations. Validation steps:

- Cross-reference CAS-registered data (e.g., NIST Chemistry WebBook).

- Perform DSC to measure phase transitions accurately.

- Compare with synthesized analogs (e.g., 2-bromo-3,4,5-trifluoroaniline derivatives in ) .

Methodological Design & Data Analysis

Q. How can researchers design kinetic studies to investigate the hydrolytic degradation of this compound in aqueous environments?

- Answer :

- Experimental setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ~250–300 nm for isothiocyanate absorbance).

- Kinetic modeling : Use pseudo-first-order kinetics; calculate rate constants () and half-life ().

- Reference studies : Atmospheric degradation pathways for bromo-fluoro-propenes () provide analogs for environmental stability assessments .

Q. What strategies are effective in resolving conflicting spectral data (e.g., NMR shifts) for halogenated aryl isothiocyanates?

- Answer :

- Comparative analysis : Compare shifts with well-characterized derivatives (e.g., 3-bromo-2,4,5-trifluorobenzoyl fluoride in : δ_F ~ -60 to -120 ppm).

- Computational validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and assign signals.

- Collaborative verification : Cross-check data with repositories (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.